molecular formula C12H14N2O3 B1381507 2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid CAS No. 1803585-63-8

2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid

Cat. No. B1381507
M. Wt: 234.25 g/mol
InChI Key: IOXGTTCBYJXFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid” is a chemical compound with the molecular formula C12H14N2O3 . It has a molecular weight of 234.25 .


Physical And Chemical Properties Analysis

The compound “2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid” has a molecular weight of 234.25 . Other specific physical and chemical properties are not available.

Scientific Research Applications

Atropisomerism in Benzodiazepine Nucleus The study by Tabata et al. (2018) examines the mesylation reaction within the benzodiazepine nucleus, specifically looking at the formation of two diastereomers due to central chirality at C3. This research delves into the structural conformation and stability of these isomers, shedding light on the thermodynamic and kinetic properties of different conformations in the benzodiazepine nucleus (Tabata et al., 2018).

Structural Diversity through Alkylation and Ring Closure Roman (2013) explores the use of 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a precursor for synthesizing a diverse library of compounds. This study is crucial for understanding how structural variations and ring closures can be achieved, potentially leading to a range of derivatives with various properties and applications (Roman, 2013).

Manufacturing Route for GPIIb/IIIa Receptor Antagonist Atkins et al. (2003) detail the process development in manufacturing a GPIIb/IIIa receptor antagonist, highlighting the synthetic route and intermediate transformations. This research offers insights into the practical applications and industrial production of medically relevant compounds (Atkins et al., 2003).

Benzoxazepines vs Benzodiazepines in Antioxidant Activity Neochoritis et al. (2010) investigate the synthesis of benzoxazepines and benzodiazepines and evaluate their antioxidant activity. This comparative study provides a foundation for understanding the potential therapeutic uses of these compounds based on their antioxidative properties (Neochoritis et al., 2010).

Monoprotected Benzodiazepines Synthesis Popp et al. (2016) present a novel approach to synthesizing monoprotected benzodiazepines, offering a methodology for the creation of drug candidates. This research aids in understanding the synthetic pathways for developing new pharmaceutical compounds (Popp et al., 2016).

properties

IUPAC Name

2,3-dimethyl-4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-6-7(2)13-9-4-3-8(12(16)17)5-10(9)14-11(6)15/h3-7,13H,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXGTTCBYJXFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC2=C(C=C(C=C2)C(=O)O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid

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